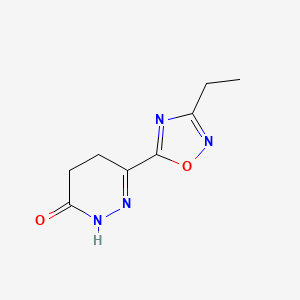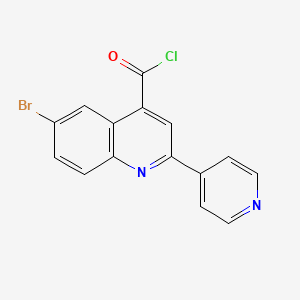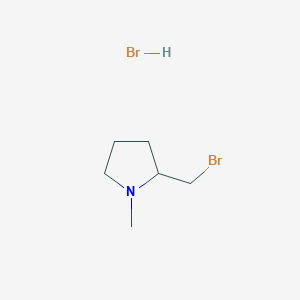
1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate
説明
“1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate” is a chemical compound with the CAS Number: 362703-34-2 . It has a molecular weight of 268.31 and its IUPAC name is 1-tert-butyl 4-methyl 4-cyano-1,4-piperidinedicarboxylate .
Molecular Structure Analysis
The molecular formula of this compound is C13H20N2O4 . The InChI key, which is a unique identifier for chemical substances, is BNHQNHASKIVGOW-UHFFFAOYSA-N . For a detailed molecular structure, it’s recommended to refer to specialized databases or software that can visualize the structure based on the InChI key.Physical And Chemical Properties Analysis
This compound has a boiling point of 377.1±42.0C at 760 mmHg . It is a solid at room temperature . The compound should be stored in a sealed container in a dry environment at 2-8C .科学的研究の応用
Environmental and Health Impacts of Synthetic Phenolic Antioxidants
Synthetic Phenolic Antioxidants (SPAs) , which share structural similarities with "1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate" due to the presence of tert-butyl groups, have been widely used in industrial and commercial products to extend shelf life through the retardation of oxidative reactions. Recent studies focus on the environmental occurrence, human exposure, and toxicity of SPAs, including their detection in indoor dust, outdoor air particulates, and human tissues. The toxicity studies suggest potential hepatic toxicity and carcinogenic effects, highlighting the need for future research to develop SPAs with lower toxicity and environmental impact Runzeng Liu & S. Mabury, 2020.
Bioactivities of Phenolic Compounds
Research on 2,4-Di-tert-butylphenol and its analogs, which are toxic secondary metabolites produced by various organisms, has been reviewed. These compounds, including those with tert-butyl groups, have been identified in numerous species across different families, exhibiting potent toxicity against a wide range of organisms. The review emphasizes the natural sources, bioactivities, and the significant impact of these phenolic compounds on both producers and their environment Fuqiang Zhao et al., 2020.
Advances in Membrane Technology for Separation Processes
The application of Polymer Membranes in the purification of fuel additives, such as Methyl Tert-butyl Ether (MTBE), demonstrates the relevance of chemical compounds with tert-butyl groups in enhancing fuel performance and reducing hazardous emissions. This review focuses on the efficiency of various polymer membranes in separating azeotropic mixtures, pointing towards the development of materials with optimal transport properties for industrial applications A. Pulyalina et al., 2020.
Biodegradation of Fuel Oxygenates
The microbial degradation of methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) in the subsurface reveals the environmental behavior and fate of compounds with tert-butyl groups. Despite being considered recalcitrant, MTBE and TBA can be biodegraded under specific conditions, indicating the potential for bioremediation strategies in mitigating pollution from such compounds T. Schmidt et al., 2004.
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statement is H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes and using personal protective equipment .
特性
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-cyanopiperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-12(2,3)19-11(17)15-7-5-13(9-14,6-8-15)10(16)18-4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHQNHASKIVGOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20733601 | |
| Record name | 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20733601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate | |
CAS RN |
362703-34-2 | |
| Record name | 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20733601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



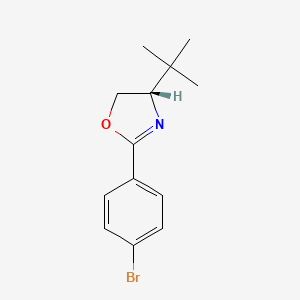
![Benzyl 4-{[(4-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1526285.png)

![1-{2-(benzylthio)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1526287.png)
![4-Amino-5-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1526289.png)
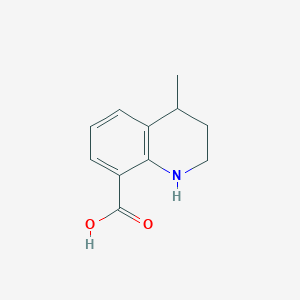

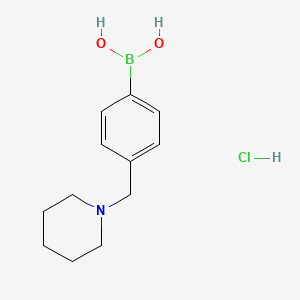
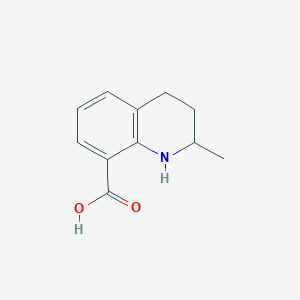
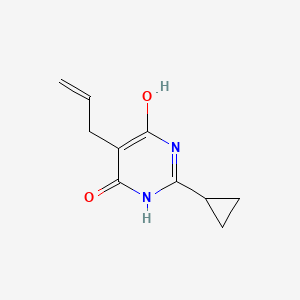
![7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1526296.png)
